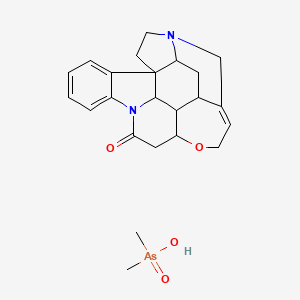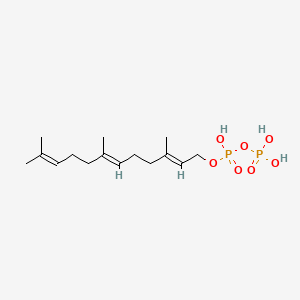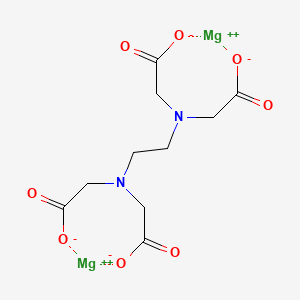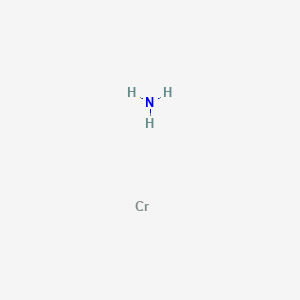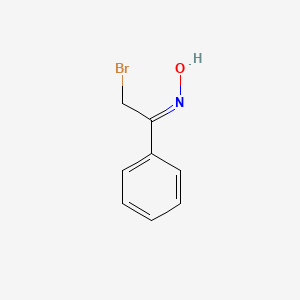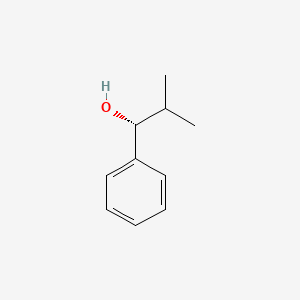
(R)-(+)-2-Methyl-1-phenyl-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of related chiral alcohols involves meticulous approaches to ensure the retention of stereochemical integrity. A notable method includes the reductive animation of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, showcasing the conversion of substrates through fermentation and chemical reaction steps (Subramanian et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational preferences of (R)-(+)-2-Methyl-1-phenyl-1-propanol and its derivatives have been extensively analyzed using techniques like NMR spectroscopy. Studies suggest that rotamers, where the tolyl group is close to the phenyl group, are preferred, highlighting the importance of molecular geometry on the chemical behavior and stability of these compounds (Kunieda et al., 1983).
Chemical Reactions and Properties
The compound's reactivity has been explored through its interactions with other molecules. For instance, chiral clusters formed in a supersonic beam with diastereomeric carboxylic esters reveal insights into the hydrogen-bond interactions and enantiodiscrimination capabilities in the gas phase, demonstrating the compound's involvement in complex chemical reactions (Giardini Guidoni et al., 2005).
Physical Properties Analysis
Investigations into the physical properties, such as the glass transition temperature and molecular dynamics, of similar 1-phenyl alcohols show that molecular architecture significantly influences these characteristics. The formation of H-bonded supramolecular nanoassociates and their dependence on molecular shape underline the complex interplay between molecular structure and physical properties (Nowok et al., 2021).
Chemical Properties Analysis
The chemical properties, including spectroscopic features and reaction kinetics, are closely tied to the compound's molecular structure. The conformational analysis and intrinsic degradation kinetics of diastereomers, for example, offer detailed insights into the stereochemical effects on chemical reactivity and stability. These aspects are crucial for understanding the compound's behavior in various chemical environments and potential applications in synthesis and drug design (Baba et al., 2018).
Scientific Research Applications
Ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a compound related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was studied, yielding 1-Phenyl-1-amino-2, 3-propanediol. This research was part of efforts to understand reactions of oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Studies on chiral clusters in supersonic beams involving (R)-(+)-1-phenyl-1-propanol (a related compound) provided insights into hydrogen-bond interactions and enantiodiscrimination of chiral molecules in the gas phase (A. Giardini Guidoni et al., 2005).
Research on transformations of 1-phenylethanol, 2-propanol, and 2-methyl-3-butyn-2-ol over oxide catalysts, using temperature-programmed desorption–mass spectrometry, provided insights into acid–base properties of these compounds, which are closely related to (R)-(+)-2-Methyl-1-phenyl-1-propanol (M. Aramendía et al., 1999).
The enantioselective metabolism of cumene (isopropylbenzene), a process related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was explored in rabbits, indicating preferences in metabolic pathways (T. Ishida & T. Matsumoto, 1992).
A study on the conformational analysis of 1-p-tolyl-2-phenyl-1-propanols, which are structurally related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, utilized NMR spectroscopy to understand the conformational equilibria of these compounds (N. Kunieda et al., 1983).
The enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols, yielding (S)-1-Phenyl-1-propanol, provides insights into reaction mechanisms and stereochemical control (M. Asami et al., 2015).
Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol, using response surface methodology, shows the application in pharmaceutical industries and explores factors affecting enantiomeric excess (Aslı Soyer, E. Bayraktar, & Ü. Mehmetoğlu, 2010).
Investigation of enzymatic enantioselectivity in the transesterification of methyl 3-hydroxy-2-phenylpropionate with propanol explored solvent effects on enantioselectivity, relevant to understanding reactions of compounds like (R)-(+)-2-Methyl-1-phenyl-1-propanol (C. Wescott, H. Noritomi, & A. Klibanov, 1996).
properties
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Methyl-1-phenyl-1-propanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Q & A
Q1: Does (R)-(+)-2-Methyl-1-phenyl-1-propanol act as a substrate or an inhibitor of aryl sulfotransferase IV?
A1: The research demonstrates that (R)-(+)-2-Methyl-1-phenyl-1-propanol acts as a competitive inhibitor of aryl sulfotransferase IV, rather than a substrate. [] This means it competes with other substrates for binding to the enzyme's active site but does not undergo the sulfation reaction catalyzed by the enzyme.
Q2: What is the significance of the stereochemistry of (R)-(+)-2-Methyl-1-phenyl-1-propanol in its interaction with aryl sulfotransferase IV?
A2: The study highlights the crucial role of stereochemistry in determining whether a benzylic alcohol acts as a substrate or inhibitor of aryl sulfotransferase IV. While the (S)-enantiomer of 2-Methyl-1-phenyl-1-propanol serves as a substrate, the (R)-enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol, acts as an inhibitor. [] This emphasizes the enzyme's stereospecificity, where even minor structural differences significantly impact its interaction with potential ligands.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



